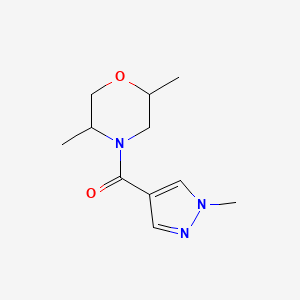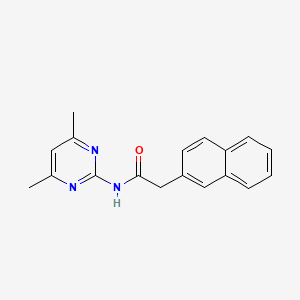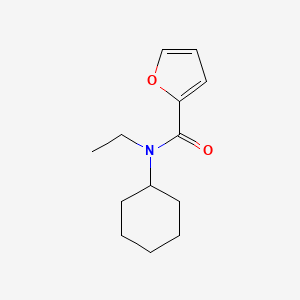
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for use in different laboratory experiments.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. This inhibition leads to the disruption of various biological processes, ultimately resulting in the desired effect.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the disruption of various biological processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its unique properties. This compound has been shown to be effective in the inhibition of certain enzymes, making it an ideal candidate for use in the study of various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are numerous future directions for the study of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One possible direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the synthesis of new derivatives of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 1-methylpyrazole with chloroformate. This reaction results in the formation of the desired product. The process is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has numerous applications in scientific research. This compound is used in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the development of new materials and catalysts. Additionally, (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is used in the study of various biological processes, such as enzyme inhibition and protein-ligand interactions.
Propiedades
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-16-9(2)5-14(8)11(15)10-4-12-13(3)6-10/h4,6,8-9H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKKZWSWWIDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)






![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)